molecular formula C11H9NO2S B2390332 4-(M-Tolyl)thiazole-2-carboxylic acid CAS No. 952959-36-3

4-(M-Tolyl)thiazole-2-carboxylic acid

Cat. No.: B2390332
CAS No.: 952959-36-3
M. Wt: 219.26
InChI Key: ZMIPLPQTKFBYKB-UHFFFAOYSA-N
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Description

4-(M-Tolyl)thiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the para position of the phenyl ring and a carboxylic acid group at the second position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 4-(M-Tolyl)thiazole-2-carboxylic acid Thiazole derivatives have been found to act on a variety of targets, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound Thiazole derivatives, in general, have been found to interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have been found to heterodimerize with aryl hydrocarbon nuclear translocator, bind to the xenobiotic-responsive element (XRE), and enhance the transcription of genes encoding xenobiotic metabolizing enzymes .

Biochemical Pathways

The biochemical pathways affected by This compound Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of This compound It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been found to have a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the properties of thiazole derivatives can be influenced by various factors, including their solubility in different solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(M-Tolyl)thiazole-2-carboxylic acid typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield the desired thiazole derivative . The reaction conditions include:

    Temperature: Room temperature to reflux conditions.

    Solvent: Acetic acid or ethanol.

    Reagents: Bromine, thiosemicarbazide, 4-methylbenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(M-Tolyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

Scientific Research Applications

4-(M-Tolyl)thiazole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylthiazole-5-carboxylic acid
  • 2-Phenylthiazole-4-carboxylic acid
  • 2-Aminothiazole-4-carboxylic acid

Uniqueness

4-(M-Tolyl)thiazole-2-carboxylic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIPLPQTKFBYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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